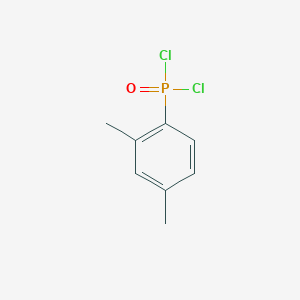
(2,4-Dimethylphenyl)phosphonic dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethylphenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C8H9Cl2OP It is characterized by the presence of a phosphonic dichloride group attached to a 2,4-dimethylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)phosphonic dichloride typically involves the reaction of 2,4-dimethylphenol with phosphorus trichloride (PCl3) in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
2,4−Dimethylphenol+PCl3→(2,4−Dimethylphenyl)phosphonic dichloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2,4-Dimethylphenyl)phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of phosphonic esters or amides.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates under specific conditions.
Reduction Reactions: Reduction of this compound can yield phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.
Major Products Formed:
Phosphonic Esters: Formed by the reaction with alcohols.
Phosphonic Amides: Formed by the reaction with amines.
Phosphonic Acids: Formed by oxidation reactions.
Applications De Recherche Scientifique
(2,4-Dimethylphenyl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds, including phosphonates and phosphine oxides.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dimethylphenyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The phosphonic dichloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Phenylphosphonic Dichloride: Similar structure but lacks the methyl groups on the phenyl ring.
(2,6-Dimethylphenyl)phosphonic Dichloride: Similar structure with methyl groups at different positions on the phenyl ring.
(4-Methylphenyl)phosphonic Dichloride: Contains only one methyl group on the phenyl ring.
Uniqueness: (2,4-Dimethylphenyl)phosphonic dichloride is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and the properties of its derivatives. This structural variation can lead to differences in steric and electronic effects, making it a valuable compound for targeted synthetic applications.
Propriétés
Numéro CAS |
72758-25-9 |
|---|---|
Formule moléculaire |
C8H9Cl2OP |
Poids moléculaire |
223.03 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H9Cl2OP/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3 |
Clé InChI |
RABNGFAKXCYVJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)P(=O)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


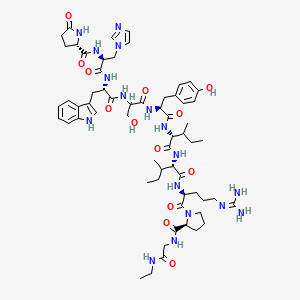



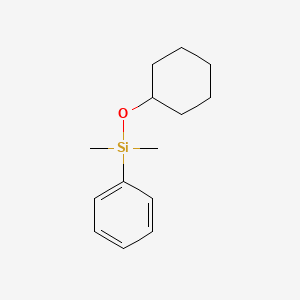
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
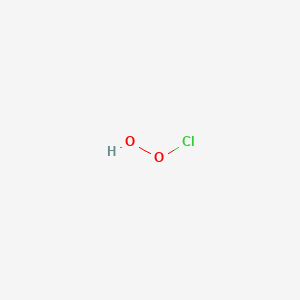
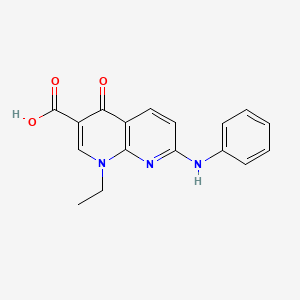

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
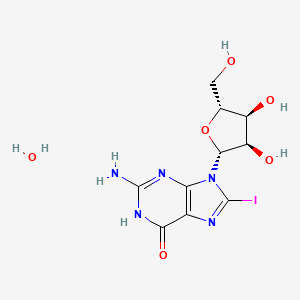
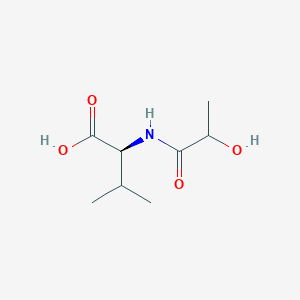
![5-[3-(Methylamino)propyl]-2,3,4,4a,5,5a,6,7-octahydro-1H-cycloocta[b]indol-1-one](/img/structure/B14478798.png)
